

4-Chloro-2-nitro-5-(trifluoromethyl)aniline structural analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Cat. No.:	B071698

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analogues of **4-Chloro-2-nitro-5-(trifluoromethyl)aniline**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Chloro-2-nitro-5-(trifluoromethyl)aniline**, a highly functionalized aromatic scaffold, and the rationale, synthesis, and application of its structural analogues. Designed for researchers and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the discovery of novel therapeutic and agrochemical agents.

The Core Scaffold: Understanding 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS No. 167415-22-7) is a substituted aniline that serves as a valuable starting block in synthetic chemistry.^{[1][2][3][4]} Its utility is derived from the specific arrangement and interplay of its three key functional groups on the benzene ring:

- **Trifluoromethyl (-CF₃) Group:** This group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.^[5] The presence of

the $-CF_3$ group is a common strategy to improve the pharmacokinetic profile of drug candidates.^[6]

- Nitro ($-NO_2$) Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity in subsequent synthetic steps. Critically, it is a versatile precursor to an amino group ($-NH_2$) via reduction, which opens up a vast landscape of possible chemical modifications.
- Chloro ($-Cl$) Group: As a halogen, the chloro group also acts as an electron-withdrawing group and can serve as a leaving group in nucleophilic aromatic substitution reactions. Its presence contributes to the overall electronic properties and lipophilicity of the molecule. Chloro-containing compounds represent a significant portion of FDA-approved drugs.^[7]
- Aniline ($-NH_2$) Moiety: The primary amine is a key functional handle. It can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form a wide variety of heterocyclic structures, which are prevalent in pharmacologically active compounds.

The strategic combination of these groups makes this aniline an exemplary starting material for creating diverse chemical libraries for high-throughput screening.

Physicochemical Properties of the Core Scaffold

Property	Value
CAS Number	167415-22-7 ^{[1][2]}
Molecular Formula	$C_7H_4ClF_3N_2O_2$ ^{[1][8]}
Molecular Weight	240.57 g/mol ^{[4][8]}
Appearance	Light yellow to yellow powder or crystals ^[4]
Purity	Typically $\geq 95\%$ ^[4]

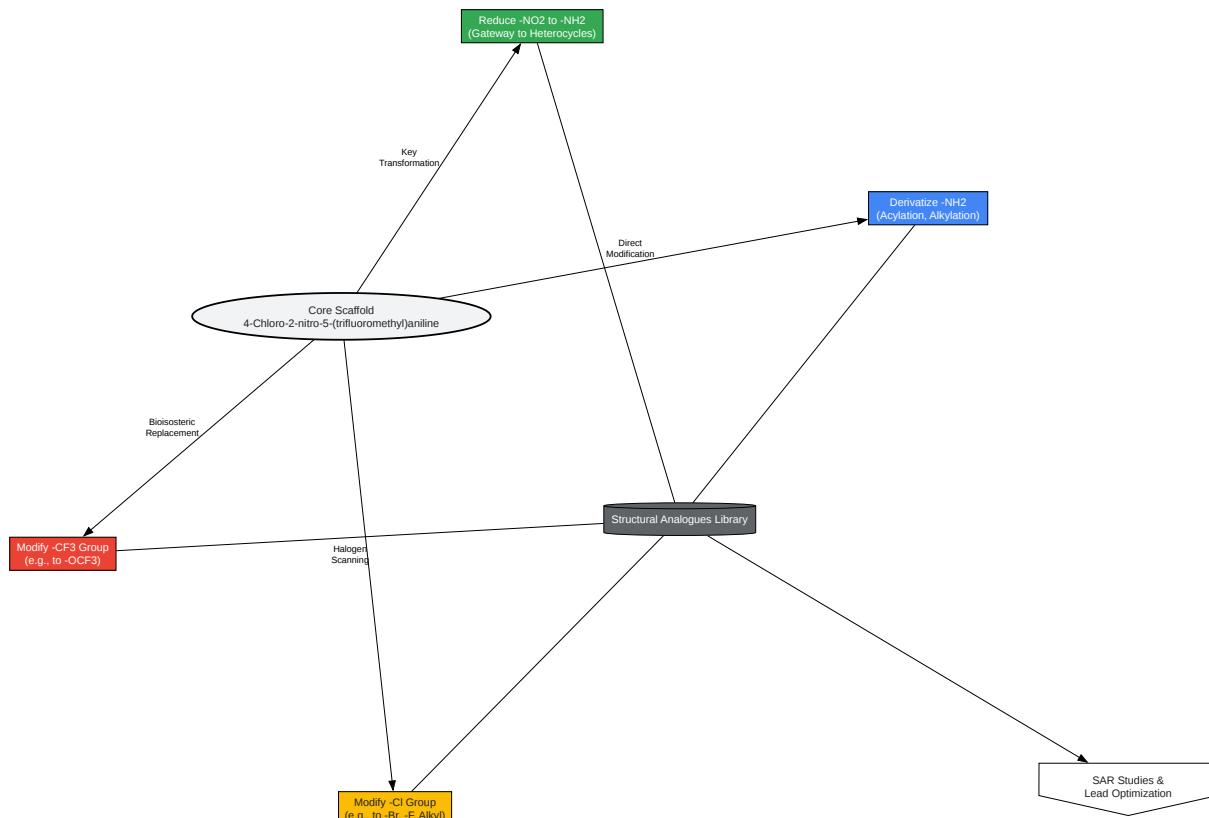
The Imperative for Analogue Development: A Strategy-Driven Approach

The synthesis of structural analogues is not a random exercise but a deliberate strategy guided by the principles of Structure-Activity Relationship (SAR). The goal is to systematically modify

the core scaffold to optimize for:

- Enhanced Potency: Increasing the desired biological activity (e.g., lowering the minimum inhibitory concentration against a bacterial strain).
- Improved Selectivity: Minimizing off-target effects by tailoring the molecule to interact specifically with the intended biological target.
- Favorable Pharmacokinetics (ADME): Modulating absorption, distribution, metabolism, and excretion properties to ensure the compound is stable, bioavailable, and has an appropriate half-life.
- Reduced Toxicity: Eliminating or reducing adverse effects.

The **4-chloro-2-nitro-5-(trifluoromethyl)aniline** scaffold offers multiple points for modification, allowing for a systematic exploration of the chemical space.



[Click to download full resolution via product page](#)

Caption: Logical workflow for generating structural analogues from the core scaffold.

Synthetic Pathways and Key Transformations

The synthesis of analogues typically begins with the core scaffold or a closely related precursor, followed by strategic modifications. A crucial and common first step is the reduction of the nitro group.

Nitro Group Reduction: The Gateway to Diversity

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in this context. This new amine, distinct from the original aniline group, becomes a powerful handle for further diversification.

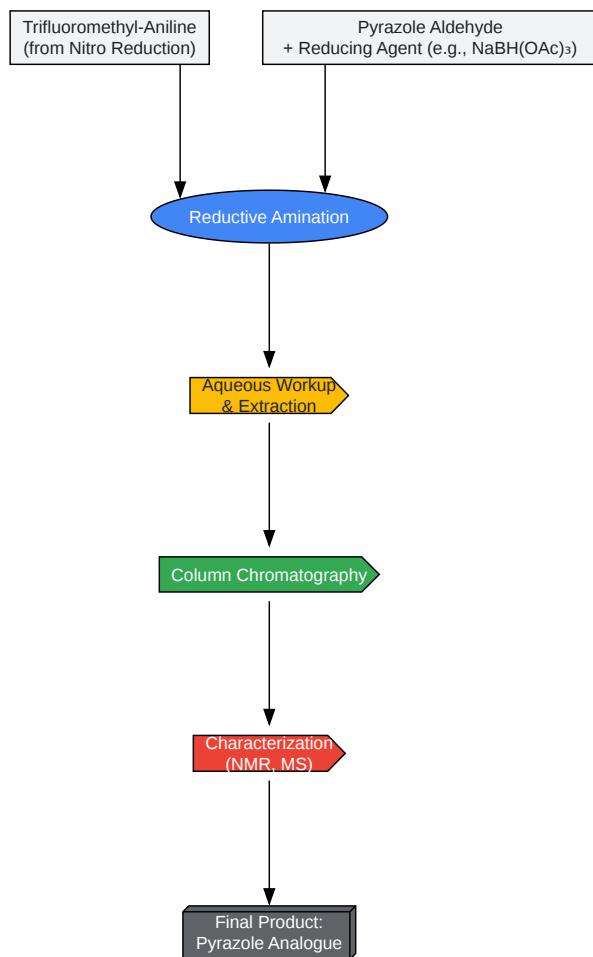
Causality Behind Experimental Choice: Catalytic hydrogenation is often the method of choice for this reduction.

- **Catalyst:** Raney Nickel is frequently employed due to its high activity and cost-effectiveness. [9] Palladium on carbon (Pd/C) is another excellent alternative, often providing cleaner reactions and high yields under hydrogen atmosphere.[10]
- **Solvent:** Ethanol or methanol are common solvents as they readily dissolve the aniline substrate and are compatible with the hydrogenation process.
- **Conditions:** The reaction is typically run at slightly elevated temperatures and pressures (e.g., 30-35°C and 1 MPa of H₂) to ensure a reasonable reaction rate without promoting side reactions.[9]

This transformation yields a diamine intermediate, which is highly reactive and can be used to construct a wide array of derivatives, particularly heterocyclic systems.

Construction of Heterocyclic Analogues: The Pyrazole Example

Trifluoromethyl-substituted pyrazole derivatives have shown significant promise as potent antimicrobial agents.[11][12] The synthesis often involves a reductive amination between a pyrazole aldehyde and a trifluoromethyl-aniline. This approach leverages the newly formed amine from the nitro reduction.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of a pyrazole analogue.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established literature. They are designed to be self-validating through integrated purification and characterization steps.

Protocol 1: Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Analogue

This protocol is adapted from methodologies reported for synthesizing potent antibacterial pyrazole derivatives.^[12] It describes the final reductive amination step.

Objective: To synthesize a novel aniline derivative by coupling a pyrazole aldehyde with a suitable trifluoromethyl-aniline.

Materials:

- Pyrazole aldehyde intermediate (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde)
- Substituted aniline (e.g., 4-isopropylaniline)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of the pyrazole aldehyde (1.0 eq) in dichloroethane (DCE), add the substituted aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
- **Stirring:** Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. **Expert Insight:** The formation of the imine is the rate-limiting step prior to reduction. Allowing this to proceed first ensures efficient conversion.

- Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Trustworthiness Check: $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent, ideal for reductive aminations, minimizing the risk of reducing the aldehyde directly.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target compound.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation - Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a synthesized analogue that inhibits the visible growth of a target bacterium.

Materials:

- Synthesized analogue stock solution (e.g., in DMSO)
- Bacterial strains (e.g., MRSA, E. faecalis)[11]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates

- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL)
- Control antibiotic (e.g., Vancomycin)

Step-by-Step Methodology:

- Preparation: Dispense 50 μ L of CAMHB into each well of a 96-well plate.
- Serial Dilution: Add 50 μ L of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
- Inoculation: Prepare a bacterial suspension in CAMHB and dilute it to a final concentration of 5×10^5 CFU/mL. Add 50 μ L of this inoculum to each well.
- Controls: Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate. A control with a known antibiotic should also be run in parallel.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Applications in Drug Discovery and Agrochemicals

Analges derived from trifluoromethyl-anilines have demonstrated significant biological activity, particularly as antibacterial agents.

Antibacterial Activity

Research has shown that pyrazole anilines substituted with trifluoromethyl groups are potent growth inhibitors of various Gram-positive bacteria, including drug-resistant strains like MRSA and Vancomycin-Resistant Enterococci (VRE).[\[11\]](#)[\[12\]](#)

Structure-Activity Relationship Insights:

- Lipophilicity: The presence of lipophilic substituents on the aniline ring tends to increase antibacterial activity. For instance, an isopropyl substituent often shows greater potency than a simple phenyl group.[\[12\]](#)

- Halogen Substitution: Chloro and bromo derivatives on the aniline moiety often exhibit improved activity, with MIC values as low as 3.12 $\mu\text{g/mL}$ against several strains.[11]
- Protic Substituents: The introduction of protic groups, such as carboxylic acids, typically eliminates or drastically reduces antibacterial activity, highlighting the importance of overall molecular charge and hydrogen bonding potential.[12]

Summary of Antibacterial Potency

Analogue Substituent (on Aniline Moiety)	Target Organism	Reported MIC ($\mu\text{g/mL}$)	Reference
4-Isopropylphenyl	S. aureus	1 - 2	[12]
4-Chlorophenyl	MRSA	3.12	[11]
4-Bromophenyl	MRSA	3.12	[11]
3,4-Difluorophenyl	MRSA	6.25	[11]
4-Carboxyphenyl	S. aureus	>128 (Inactive)	[12]

The versatility of this chemical class also extends to agrochemicals, where trifluoromethyl-anilines are key intermediates in the synthesis of effective herbicides and pesticides.[5][6]

Conclusion and Future Outlook

The **4-Chloro-2-nitro-5-(trifluoromethyl)aniline** scaffold is more than just a chemical intermediate; it is a launchpad for innovation in medicinal and agricultural science. The strategic combination of a trifluoromethyl group, a reducible nitro moiety, and a reactive aniline function provides a robust platform for generating diverse libraries of structural analogues. The demonstrated success of these analogues, particularly as potent antibacterial agents against drug-resistant pathogens, underscores the value of this approach.

Future research should focus on expanding the diversity of heterocyclic systems built upon this core, exploring different biological targets beyond bacterial inhibition, and employing computational modeling to predict more potent and selective analogues, thereby accelerating the journey from chemical synthesis to life-saving applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-chloro-2-nitro-5-(trifluoromethyl)aniline - C7H4ClF3N2O2 | CSSB00000038403 [chemspace.com]
- 2. 4-Chloro-2-nitro-5-(trifluoromethyl)aniline, CasNo.167415-22-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-chloro-2-nitro-5-(trifluoromethyl)aniline | 167415-22-7 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbino.com [nbino.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 35375-74-7 | 5-Chloro-2-nitro-4-(trifluoromethyl)aniline - Synblock [synblock.com]
- 9. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-2-nitro-5-(trifluoromethyl)aniline structural analogues]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071698#4-chloro-2-nitro-5-trifluoromethyl-aniline-structural-analogues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com